molecular formula C12H22N2O4 B7922779 [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922779
M. Wt: 258.31 g/mol
InChI Key: PSZSZEWAVUEAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a chemically synthesized pyrrolidine derivative designed for research and development applications. The molecule features two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid. The Boc group serves as a common protecting group in organic synthesis, shielding the primary amine from unwanted reactions during complex multi-step synthesis and allowing for its selective deprotection under mild acidic conditions . The presence of both a protected amine and a carboxylic acid on the pyrrolidine scaffold makes this compound a versatile bifunctional building block. Researchers can leverage this structure in various coupling strategies, notably peptide synthesis, where it can be incorporated to introduce a constrained pyrrolidine ring or to create novel pharmacophores. Its primary research value lies in medicinal chemistry and drug discovery, where it is used as a key intermediate in the design and synthesis of potential therapeutic agents, such as protease inhibitors or ligands for G-protein coupled receptors. The compound is offered with a guaranteed high level of purity to ensure consistent and reliable experimental outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-9-5-4-6-14(9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSZEWAVUEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound features:

  • A pyrrolidine ring, which contributes to its biological activity.
  • An acetic acid moiety, enhancing its reactivity and solubility.

Peptide Synthesis

The Boc group serves as a protecting group in peptide synthesis, allowing for the selective functionalization of amino acids. This is essential in creating complex peptide structures with specific biological activities.

Drug Development

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Properties : The ability to scavenge free radicals can prevent oxidative stress, making it a candidate for therapeutic applications in diseases related to oxidative damage.
  • Antimicrobial Activity : Pyrrolidine derivatives often show antimicrobial effects, which can be harnessed for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : Certain derivatives may act as inhibitors of enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.

Biochemical Studies

Interaction studies involving this compound focus on its binding affinity and activity against biological targets. Techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods are crucial for understanding the compound's potential therapeutic uses and safety profiles.

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of pyrrolidine derivatives, [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid demonstrated significant free radical scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative stress-related disorders.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of pyrrolidine derivatives revealed that this compound exhibited notable effects against various bacterial strains. This positions it as a promising candidate for further development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to interact with biological molecules and exert its effects. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid and analogous compounds.

Compound Name Key Structural Features CAS No. Molecular Weight Key Properties
[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid Boc-protected amino-methyl group on pyrrolidine; acetic acid side chain 68766-97-2 114.19* High purity (98%), used as a synthetic intermediate
2-(Pyrrolidin-1-yl)acetic acid Unprotected pyrrolidine; acetic acid moiety 6628-74-6 143.17 LogP = 0.10; boiling point = 233.8°C; used in anti-inflammatory drug synthesis
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid Boc group on pyrrolidine-3-yl position; acetic acid 204688-61-9 ~245.29 Positional isomerism alters reactivity; potential peptide coupling applications
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid Fluorine substituent at pyrrolidine-4-yl; Boc protection 2165730-97-0 247.26 Enhanced metabolic stability due to fluorine; chiral centers influence activity
2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-hydroxyacetic acid Hydroxy and Boc-protected amino groups on pyrrolidine; acetic acid 2171715-69-6 260.29 Polar functional groups increase solubility; applications in glycopeptide synthesis

Note: The molecular weight listed for the target compound (114.19) in may be inconsistent with its expected formula (e.g., C₁₂H₂₂N₂O₄ would yield ~258.3 g/mol).

Structural and Functional Analysis

Boc Protection vs. Unprotected Amines

  • The Boc group in the target compound shields the amine during synthesis, preventing undesired reactions. In contrast, 2-(pyrrolidin-1-yl)acetic acid lacks protection, making it more reactive but less stable under acidic conditions .
  • Example : The Boc group enables selective deprotection with trifluoroacetic acid (TFA) in peptide synthesis, whereas unprotected analogs may require milder conditions .

Substituent Position and Chirality

  • The Boc group's position (e.g., pyrrolidine-1-yl vs. 3-yl) affects steric and electronic properties. For instance, (S)-2-(1-Boc-pyrrolidin-3-yl)acetic acid (CAS 204688-61-9) has distinct reactivity in coupling reactions compared to the target compound .
  • Fluorinated derivatives (e.g., CAS 2165730-97-0) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity .

Functional Group Diversity

  • Hydroxy-containing analogs (e.g., CAS 2171715-69-6) offer hydrogen-bonding sites, enhancing solubility and target binding in drug design .
  • Thiophene- or chlorophenyl-modified pyrrolidines (e.g., –11) diverge significantly, prioritizing aromatic interactions in receptor binding .

Biological Activity

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid (CAS No. 1353993-28-8) is a synthetic organic compound notable for its unique structural features, which include a pyrrolidine ring and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is C12H22N2O4C_{12}H_{22}N_{2}O_{4} with a molecular weight of 258.31 g/mol. The presence of the tert-butoxycarbonyl (Boc) group suggests its utility in peptide synthesis and as a precursor for various chemical transformations. The pyrrolidine ring contributes to the compound's stability and biological activity.

Biological Activities

The biological activity of [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid can be categorized into several key areas:

  • Antioxidant Properties :
    • Compounds with similar structures have been shown to exhibit antioxidant activity, which is crucial for preventing oxidative stress in biological systems.
  • Antimicrobial Activity :
    • Pyrrolidine derivatives are known for their antimicrobial properties, making them viable candidates for pharmaceutical applications targeting bacterial infections.
  • Enzyme Inhibition :
    • Certain derivatives may act as inhibitors of specific enzymes involved in metabolic pathways, potentially impacting various biological processes.

Structure-Activity Relationship (SAR)

Research has indicated that the biological activity of compounds like [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is largely dependent on their structural features. The following table summarizes some structurally similar compounds and their notable properties:

Compound NameStructure FeaturesNotable Properties
2-PyrrolidinoneContains a pyrrolidine ring without functional groupsSolubility and potential as a solvent
N-Boc-pyrrolidineSimilar Boc protection but lacks acetic acid moietyUsed in peptide synthesis
3-Amino-pyrrolidineContains an amino group at a different positionIncreased reactivity in coupling reactions

Research Findings

Recent studies have explored the pharmacological potential of [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid through various assays:

  • Antimicrobial Studies : Preliminary studies have indicated that derivatives of this compound exhibit significant antibacterial activity against several strains of bacteria, suggesting potential therapeutic applications in treating infections .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that certain derivatives can effectively inhibit enzymes involved in critical metabolic pathways, which could lead to novel treatments for diseases such as cancer .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs derived from [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid. These analogs were tested for their efficacy in inhibiting specific enzymes related to cancer progression. The results demonstrated that modifications to the pyrrolidine ring significantly enhanced inhibitory potency, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, and how can purity be optimized?

  • Methodological Approach :

  • Step 1 : Start with a pyrrolidine precursor. Introduce the tert-butoxycarbonyl (Boc) protecting group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/THF) .
  • Step 2 : Methylamine or glycine derivatives are coupled to the pyrrolidine nitrogen using EDCI/HOBt-mediated amidation .
  • Step 3 : Deprotection of the Boc group (if required) using TFA in DCM, followed by acetic acid moiety introduction via alkylation .
  • Purification : Use reverse-phase HPLC or flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for Boc methyl groups) and ¹³C NMR (δ 155-160 ppm for carbonyl) confirm functional groups and stereochemistry .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O) validate key bonds .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₃H₂₃N₂O₄: theoretical 283.1658) .

Q. How do reaction conditions influence the stability of the Boc group during synthesis?

  • Critical Factors :

  • Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which hydrolyze the Boc group. Use milder acids (e.g., formic acid) for partial deprotection .
  • Temperature : Maintain reactions at 0–25°C to prevent thermal degradation .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity, and what methods validate enantiomeric purity?

  • Stereochemical Analysis :

  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (e.g., CCDC-deposited structures) .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
    • Biological Relevance : The (S)-enantiomer shows higher binding affinity to GABA receptors in analogous compounds, suggesting stereospecific interactions .

Q. What strategies resolve contradictions in reported LogP values for pyrrolidine-acetic acid derivatives?

  • Multi-Method Validation :

  • Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon, MarvinSuite) .
  • Data Discrepancies : Differences arise from substituent effects (e.g., trifluoromethyl groups in increase hydrophobicity) .

Q. How can the Boc group be selectively modified to enable site-specific functionalization?

  • Reaction Pathways :

Reaction TypeConditionsOutcome
Oxidation Dess-Martin periodinane, DCMConverts alcohols to ketones without Boc cleavage
Cross-Coupling Pd(PPh₃)₄, Cs₂CO₃, dioxaneSuzuki-Miyaura arylation at pyrrolidine C-H sites
  • Selectivity : Boc stability under Pd-catalyzed conditions allows orthogonal functionalization .

Q. What in vitro assays are suitable for evaluating enzyme inhibition mechanisms?

  • Assay Design :

  • Fluorescence Polarization : Measure binding to serine proteases (e.g., trypsin) using FITC-labeled substrates .
  • Kinetic Studies : Monitor IC₅₀ values via UV-Vis spectrophotometry (e.g., substrate depletion at λ = 410 nm) .
    • Structural Insights : Molecular docking (AutoDock Vina) predicts interactions between the acetic acid moiety and enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.